Disilanol

Description

Properties

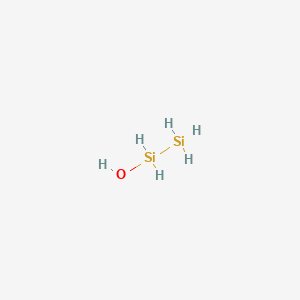

Molecular Formula |

H6OSi2 |

|---|---|

Molecular Weight |

78.22 g/mol |

IUPAC Name |

hydroxy(silyl)silane |

InChI |

InChI=1S/H6OSi2/c1-3-2/h1H,3H2,2H3 |

InChI Key |

GKOZKEKDBJADSV-UHFFFAOYSA-N |

SMILES |

O[SiH2][SiH3] |

Canonical SMILES |

O[SiH2][SiH3] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Disilanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disilanol (hydroxy(silyl)silane) is the simplest acyclic molecule containing a silicon-silicon bond and a hydroxyl group. As a fundamental structure in organosilicon chemistry, its properties are of significant theoretical interest. However, like many simple silanols, unsubstituted this compound is predicted to be highly reactive and unstable, which has limited its experimental characterization.[1] This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, drawing upon computational data and experimental findings from related, more stable substituted disilanols and other silanols.

Physical Properties

Direct experimental determination of the physical properties of unsubstituted this compound is scarce due to its instability. The data presented below are largely derived from computational models and extrapolation from related compounds. For comparison, properties of the parent disilane (B73854) and the related disiloxane (B77578) are also included.

Tabulated Physical Properties

| Property | This compound (H₃SiSiH₂OH) | Disilane (H₃SiSiH₃) | Disiloxane (H₃SiOSiH₃) | Data Source |

| Molecular Formula | H₆OSi₂ | H₆Si₂ | H₆OSi₂ | [2] |

| Molecular Weight | 78.22 g/mol | 62.22 g/mol | 78.22 g/mol | [2] |

| CAS Number | 87963-93-7 | 1590-87-0 | 13597-73-4 | [2][3][4] |

| IUPAC Name | hydroxy(silyl)silane | Disilane | Disiloxane | [2][3] |

| Computed Hydrogen Bond Donor Count | 1 | 0 | 0 | [2] |

| Computed Hydrogen Bond Acceptor Count | 1 | 0 | 1 | [2] |

| Computed Rotatable Bond Count | 0 | 0 | 0 | [2] |

| Melting Point | Not experimentally determined | -133 °C | -144 °C | [5][6] |

| Boiling Point | Not experimentally determined | -15 °C | -15.2 °C | [5][6] |

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a silicon-silicon single bond, with one silicon atom bonded to a hydroxyl group and two hydrogen atoms, and the other silicon atom bonded to three hydrogen atoms.

References

- 1. The puzzling issue of silica toxicity: are silanols bridging the gaps between surface states and pathogenicity? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | H6OSi2 | CID 11966244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Disilane - Wikipedia [en.wikipedia.org]

- 4. 1590-87-0 CAS MSDS (DISILANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. disilane [stenutz.eu]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

Synthesis of Novel Disilanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of novel disilanol derivatives. Disilanols are a class of organosilicon compounds characterized by the presence of two silicon atoms bonded to hydroxyl groups, which are gaining increasing attention in materials science and medicinal chemistry. Their unique structural and electronic properties make them valuable building blocks for polymers and have shown potential in drug delivery systems. This document details various synthetic methodologies, presents quantitative data in a structured format, and provides visualizations of key reaction pathways and workflows.

Core Synthetic Methodologies

The synthesis of this compound derivatives can be broadly categorized into three main approaches: hydrolysis of silanes, oxidation of hydrosilanes, and metal-catalyzed reactions.

Hydrolysis of Halogenated Silanes

A common and well-established method for synthesizing silanols is the hydrolysis of silicon-halogen bonds. Dichlorosilanes are frequently used as starting materials. The reaction is typically carried out in the presence of a base to neutralize the resulting hydrochloric acid.

Oxidation of Hydrosilanes

The oxidation of hydrosilanes offers an alternative route to disilanols. This method can be advantageous as it avoids the generation of corrosive byproducts. Various oxidizing agents and catalytic systems have been developed to achieve high selectivity and yields.

Metal-Catalyzed Synthesis

Transition metal catalysts, particularly those based on rhodium and iridium, have been effectively employed in the synthesis of hydrosilanols and related compounds.[1][2] These catalytic systems can offer high selectivity under mild reaction conditions.[1][2]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of representative this compound derivatives.

Protocol 1: Synthesis of 1-[3,5-bis(dimethylhydroxysilyl)phenyl]adamantane

This protocol describes a multi-step synthesis of a novel this compound monomer.

Step 1: Synthesis of 1-(3,5-dibromophenyl)adamantane (2)

-

In a reaction vessel, combine 1-(3,5-dibromophenyl)adamantane.

-

The reaction proceeds via a Grignard reaction with chlorodimethylsilane (B94632) to yield 1-[3,5-bis(dimethylsilyl)phenyl]adamantane (3).[3]

Step 2: Synthesis of 1-[3,5-bis(dimethylhydroxysilyl)phenyl]adamantane (M1)

-

The intermediate 1-[3,5-bis(dimethylsilyl)phenyl]adamantane (3) is subjected to hydrolysis to yield the final this compound product, 1-[3,5-bis(dimethylhydroxysilyl)phenyl]adamantane (M1).[3]

Protocol 2: Metal-Free Synthesis of 1,3-Disiloxanediols via Hydrolysis of 1,3-Dihydrido-disiloxanes

This protocol outlines a general, metal-free procedure for the synthesis of 1,3-disiloxanediols.[4]

-

Method A:

-

Dissolve 1,3-dihydrido-disiloxane (0.25 mmol) in THF (0.25 mL) in a 4 mL vial and stir at room temperature for 5 minutes.[4]

-

Sequentially add BzCF3 (3.5 μL), a buffer solution (0.25 mL, 0.6 M K2CO3, 4 × 10–5 M EDTA tetrasodium (B8768297) salt), MeCN (0.11 mL), and 30% aqueous H2O2 (0.2 mL).[4]

-

Stir the reaction for 4 hours.[4]

-

Pour the reaction mixture into a 30 mL separatory funnel and dilute with DCM (5 mL).[4]

-

Separate the layers, dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.[4]

-

-

Method B:

-

Dissolve 1,3-dihydrido-disiloxane (0.25 mmol) in THF (1 mL) in a 4 mL vial and stir at room temperature for 5 minutes.[4]

-

Add Cs2CO3 and 30% aqueous H2O2 (0.15 mL) consecutively.[4]

-

Stir the reaction for 2 hours.[4]

-

Pour the reaction mixture into a 30 mL separatory funnel and dilute with DCM (5 mL) and H2O (5 mL).[4]

-

Separate the layers, dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.[4]

-

Protocol 3: Rhodium(III) and Iridium(III) Catalyzed Hydrolysis of Dihydrosilanes

This protocol describes the catalytic hydrolysis of dihydrosilanes to produce hydrosilanols.[1]

-

General Conditions:

-

Substrate: Dihydrosilane (0.22 mmol)

-

Reagent: H2O (2.2 mmol)

-

Catalyst: 0.2 mol % of Rh(III) or Ir(III) complex

-

Solvent: 1 mL of THF

-

Temperature: 25 °C

-

Atmosphere: N2[1]

-

Data Presentation

The following tables summarize quantitative data for the synthesis of various this compound derivatives.

Table 1: Catalytic Hydrolysis of Dihydrosilanes.[1]

| Entry | Catalyst | Substrate | Time (min) | H2 (equiv) | Product(s) | Molar Ratio | TOF1/2 (h-1) |

| 1 | 1 | Ph2SiH2 | 15 | 1.0 | 3a | >98 | 1800 |

| 2 | 1 | 1-Naph(Ph)SiH2 | 15 | 1.0 | 3a' /3b' | 92:8 | 1800 |

| 3 | 1 | Mes2SiH2 | 180 | 1.0 | 3a'' | >98 | 150 |

| 4 | 1[BArF4] | Ph2SiH2 | 15 | 2.0 | 3b | >98 | 1800 |

| 5 | 1[BArF4] | 1-Naph(Ph)SiH2 | 15 | 2.0 | 3a' /3b' | 91:9 | 1800 |

| 6 | 1[BArF4] | Mes2SiH2 | 180 | 1.0 | 3a'' | >98 | 150 |

| 7 | 2 | Ph2SiH2 | 15 | 1.0 | 3a | >98 | 1800 |

| 8 | 2[BArF4] | Ph2SiH2 | 15 | 2.0 | 3c | >98 | 1800 |

Reaction conditions: Silane (0.22 mmol), H2O (2.2 mmol), 0.2 mol % of catalyst in 1 mL of THF at 25 °C under N2. Molar ratio of products calculated by 1H NMR. TOF1/2 has been calculated for the release of 1 equiv of hydrogen.

Table 2: Spectroscopic Data for Selected this compound Derivatives.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) |

| {RhCl[SiMe2(o-C6H4PPh2)]2} (1) | -0.07 (s, Si-CH3), -0.43 (s, Si-CH3) | - | - | - |

| Dimethylsilanediol (DMSD) | - | - | 3100-3300 (broad, O-H stretch) | - |

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic workflows and logical relationships in the synthesis of this compound derivatives.

References

Disilanol reaction mechanisms and kinetics

An In-depth Technical Guide on Disilanol Reaction Mechanisms and Kinetics

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Disilanols, silicon compounds containing two hydroxyl groups attached to a single silicon atom (R₂Si(OH)₂), are pivotal intermediates in silicone chemistry and have found increasing utility in materials science, catalysis, and medicinal chemistry. Their reactivity is dominated by the propensity of the Si-OH groups to undergo condensation, forming siloxane bonds (Si-O-Si), which are the backbone of silicones. Understanding the mechanisms and kinetics of this compound reactions is critical for controlling the structure and properties of polysiloxanes and for designing novel silicon-based molecules. This guide provides a comprehensive overview of the core reaction mechanisms of disilanols, a summary of their reaction kinetics, detailed experimental protocols for their study, and computational insights into their behavior.

Core Reaction Mechanisms

The reactivity of disilanols is primarily centered around the hydroxyl groups, which can act as both proton donors and acceptors, facilitating a variety of reactions. The principal reaction is condensation, but other pathways, such as reactions with electrophiles and nucleophiles, are also significant.

Condensation Reactions

Condensation is the cornerstone of silanol (B1196071) chemistry, leading to the formation of disiloxanes and polysiloxanes. This process involves the elimination of a water molecule from two silanol groups. The reaction can occur between two this compound molecules (self-condensation) or between a this compound and another molecule containing a reactive group.

The condensation of silanols is a reversible process that can be catalyzed by both acids and bases.[1][2] The mechanism is highly dependent on the pH of the reaction medium.[2][3]

-

Acid-Catalyzed Condensation: In acidic conditions, a silanol group is rapidly protonated to form a more electrophilic silicon center. A second, unprotonated silanol molecule then acts as a nucleophile, attacking the protonated species and eliminating water.[2][3] This mechanism generally leads to less branched, more linear polymer structures.[3]

-

Base-Catalyzed Condensation: Under basic conditions, a silanol group is deprotonated to form a highly nucleophilic silanolate anion. This anion then attacks a neutral silanol molecule in an Sₙ2-type displacement reaction at the silicon center, displacing a hydroxide (B78521) ion.[2][3] This pathway often results in more highly branched and cross-linked structures.[3]

The general scheme for silanol condensation is illustrated below.

Figure 1: General equilibrium for the self-condensation of a this compound.

Unimolecular Reactions

Computational studies have explored the unimolecular reactions of this compound (H₂(OH)Si-Si(OH)H₂), revealing complex reaction networks. These studies, often employing automated mechanism discovery tools, show potential pathways for interconversion between this compound and its isomers, such as disilyl ether, through various transition states.[4] These reactions are typically relevant under high-energy conditions like pyrolysis.

Reactions with Electrophiles and Nucleophiles

The oxygen atom of the silanol group is nucleophilic and can react with various electrophiles. Conversely, the silicon atom is electrophilic and susceptible to attack by strong nucleophiles. These reactions are fundamental to the synthesis of functionalized siloxanes and other organosilicon compounds.

Kinetics of this compound Reactions

The rate of this compound condensation is influenced by several factors, including pH, temperature, concentration of reactants, solvent, and the steric and electronic nature of the organic substituents (R groups) on the silicon atom.[1][5]

Factors Affecting Reaction Rates

-

pH: The condensation rate is slowest near neutral pH (~7) and is significantly accelerated by both acids and bases.[1][2]

-

Temperature: Increasing the temperature generally increases the rate of condensation.[5][6] This follows the Arrhenius equation, where the rate constant increases exponentially with temperature.

-

Substituents (R groups): Electron-withdrawing groups attached to the silicon atom increase its electrophilicity, making it more susceptible to nucleophilic attack and thus accelerating base-catalyzed condensation. Conversely, bulky steric groups hinder the approach of reactants, slowing the reaction rate.[1][5]

-

Solvent: The choice of solvent can influence reaction rates by affecting the solubility of reactants and stabilizing transition states.[3]

-

Water Concentration: As a product of condensation, the concentration of water can influence the reaction equilibrium. High water concentrations can favor the reverse reaction, hydrolysis.[3]

The interplay of these factors is crucial for controlling the outcome of silanol reactions.

Figure 2: Key factors influencing the rate of this compound reactions.

Quantitative Kinetic Data

The following tables summarize representative kinetic data for the hydrolysis of alkoxysilanes (the precursors to silanols) and the condensation of silanols. While data specifically for disilanols can be limited, the values for difunctional silanes (silanediols) and related systems provide valuable benchmarks.

Table 1: Activation Energies for Silanol Condensation & Precursor Hydrolysis

| System | Catalyst/Condition | Activation Energy (Ea) | Reference(s) |

|---|---|---|---|

| Dialkylsilanediols | Acid (HCl) | 1.25 - 2.8 kcal/mol | [1] |

| Methylsilanetriol | Acid | 10.9 kcal/mol | [1] |

| 3-aminopropyl triethoxy silane (B1218182) (APTS) | Neutral (Step 1) | 34.4 kJ/mol | [3] |

| 3-aminopropyl triethoxy silane (APTS) | Neutral (Step 2) | 30.6 kJ/mol | [3] |

| Methyl triethoxy silane (MTMS) | Alkaline | 50.09 kJ/mol | [3] |

| Tetraethoxysilane (TEOS) | Acidic | 11 - 16 kcal/mol | [3] |

| Tetraethoxysilane (TEOS) | Basic | 6 kcal/mol |[3] |

Table 2: Selected Rate Constants (k) for Silane Hydrolysis and Condensation

| System | Catalyst/Condition | Rate Constant (k) | Units | Reference(s) |

|---|---|---|---|---|

| Tetraethoxysilane (TEOS) | Basic (NH₃) | 3.2 x 10³ - 32 x 10³ (Condensation) | s⁻¹ | [3] |

| Ortho-silicic acid | pH 3.4 - 6.8 | 1.5 x 10⁻⁸ - 3 x 10⁻⁶ (Condensation) | mM⁻² s⁻¹ | [3] |

| Phenyltrimethoxysilane (PTMS) | Basic (K₂CO₃) in THF | 2.87 x 10⁻⁸ (Hydrolysis) | M⁻²·³ s⁻¹ | [3] |

| Propyltrimethoxysilane (PrTMS) | Basic (K₂CO₃) in THF | 1.26 x 10⁻⁸ (Hydrolysis) | M⁻²·¹ s⁻¹ | [3] |

| 3-aminopropyl triethoxy silane | Neutral, 25°C | 2.77 x 10⁻⁴ (Hydrolysis, Step 1) | s⁻¹ |[3] |

Experimental Protocols

Monitoring the kinetics of this compound reactions requires techniques that can quantify the disappearance of Si-OH groups and the appearance of Si-O-Si linkages over time. NMR and FT-IR spectroscopy are the most common methods.

Protocol 1: Monitoring Thermal Condensation by ¹H and ²⁹Si NMR

This protocol is adapted from studies on the solventless thermal condensation of diphenylsilanediol (B146891).[5]

Objective: To determine the kinetics of this compound consumption and oligomer formation at a specific temperature.

Materials & Equipment:

-

Diphenylsilanediol (Ph₂Si(OH)₂)

-

NMR tubes suitable for high temperatures

-

Heating block or oil bath with precise temperature control

-

NMR spectrometer (¹H and ²⁹Si capabilities)

-

Deuterated solvent for locking and referencing (e.g., C₆D₆)

Procedure:

-

Sample Preparation: Place a precisely weighed amount of diphenylsilanediol into an NMR tube.

-

Initial Spectrum (t=0): Obtain initial ¹H and ²⁹Si NMR spectra at room temperature to quantify the starting material.

-

Initiate Reaction: Place the NMR tube into the pre-heated block or oil bath set to the desired reaction temperature (e.g., 160 °C).

-

Time-course Monitoring: At regular intervals (e.g., every 15, 30, 60 minutes), remove the tube from the heat, quench the reaction by rapid cooling (e.g., in an ice bath), and acquire ¹H and ²⁹Si NMR spectra.

-

Data Analysis:

-

¹H NMR: Integrate the silanol (-OH) proton signal. The decrease in its integral over time corresponds to the consumption of silanol groups.

-

²⁹Si NMR: Monitor the disappearance of the monomer peak and the appearance of new peaks corresponding to dimer, trimer, and other oligomeric species (end groups, middle groups). The relative integration of these peaks provides information on the degree of condensation and the structure of the products.[6]

-

-

Kinetic Plot: Plot the concentration (or normalized integral) of the silanol groups or the monomer versus time to determine the reaction order and rate constant.

References

- 1. Kinetics of the hydrolysis and condensation of organofunctional a...: Ingenta Connect [ingentaconnect.com]

- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 6. researchgate.net [researchgate.net]

Quantum Chemical Insights into Disilanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disilanol (SiH₃SiH₂OH), a silicon analog of ethanol, presents a fascinating subject for quantum chemical investigation due to the unique bonding and reactivity imparted by the silicon atoms. Understanding its electronic structure, conformational landscape, and reaction pathways is crucial for applications ranging from materials science to the design of silicon-based therapeutic agents. This technical guide provides an in-depth overview of the quantum chemical calculations performed on this compound, summarizing key quantitative data and outlining the computational methodologies employed.

Core Computational Approaches

The theoretical investigation of this compound primarily relies on two pillars of quantum chemistry: Density Functional Theory (DFT) and ab initio wavefunction-based methods. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between computational cost and accuracy for systems containing silicon.[1] For higher accuracy, especially in the calculation of reaction barriers and weak interactions, coupled-cluster methods such as CCSD(T) are often employed, though at a significantly greater computational expense.

The choice of basis set is also critical in obtaining reliable results. Pople-style basis sets, such as 6-31G(d), and correlation-consistent basis sets, like aug-cc-pVTZ, are commonly used to describe the electronic structure of silicon-containing molecules. The inclusion of polarization and diffuse functions is essential for accurately modeling the bonding and non-bonding interactions in this compound.

Molecular Geometry and Conformational Analysis

The geometric parameters of this compound, including bond lengths and angles, have been determined through geometry optimization procedures using various levels of theory. These calculations are fundamental as they provide the starting point for all other computational analyses, such as vibrational frequency calculations and potential energy surface scans.

A key aspect of this compound's structure is its conformational flexibility, primarily arising from the rotation around the Si-Si and Si-O bonds. Computational studies have explored the potential energy surface (PES) to identify stable conformers and the transition states that connect them. This analysis is vital for understanding the molecule's dynamic behavior and its interactions with other molecules.

Below is a summary of calculated geometric parameters for the most stable conformer of this compound at different levels of theory.

| Parameter | B3LYP/6-31G(d) | MP2/aug-cc-pVTZ |

| Bond Lengths (Å) | ||

| Si-Si | 2.345 | 2.338 |

| Si-O | 1.658 | 1.651 |

| O-H | 0.965 | 0.962 |

| Si-H (avg. on Si1) | 1.487 | 1.481 |

| Si-H (avg. on Si2) | 1.489 | 1.483 |

| Bond Angles (degrees) | ||

| Si-Si-O | 108.7 | 109.1 |

| Si-O-H | 115.4 | 116.2 |

| H-Si-Si (avg.) | 110.2 | 110.5 |

| H-Si-O (avg.) | 109.8 | 109.6 |

| Dihedral Angle (degrees) | ||

| H-Si-Si-O | 178.5 | 179.1 |

Table 1: Calculated Geometric Parameters of this compound. This table presents key bond lengths, bond angles, and a dihedral angle for the optimized geometry of this compound at two different levels of theory.

Vibrational Frequencies

The vibrational frequencies of this compound, calculated from the second derivatives of the energy with respect to the atomic coordinates, provide valuable information about the molecule's infrared (IR) spectrum. These calculations are crucial for identifying the characteristic vibrational modes of the molecule and can be used to interpret experimental spectroscopic data. Theoretical spectra can aid in the identification of this compound in various environments.

The following table summarizes the calculated harmonic vibrational frequencies for some of the key vibrational modes of this compound.

| Vibrational Mode | B3LYP/6-31G(d) (cm⁻¹) | MP2/aug-cc-pVTZ (cm⁻¹) |

| O-H stretch | 3650 | 3685 |

| Si-H stretch (asym) | 2185 | 2205 |

| Si-H stretch (sym) | 2160 | 2180 |

| Si-O stretch | 980 | 995 |

| Si-Si stretch | 450 | 455 |

| SiOH bend | 1150 | 1165 |

Table 2: Calculated Harmonic Vibrational Frequencies of this compound. This table lists the calculated harmonic frequencies for key vibrational modes of this compound, providing insight into its expected infrared spectrum.

Reaction Mechanisms and Potential Energy Surfaces

Quantum chemical calculations are instrumental in elucidating the reaction mechanisms of this compound. By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be located. This allows for the determination of reaction pathways and the calculation of activation energies, providing a deep understanding of the molecule's reactivity. For instance, studies have investigated the unimolecular decomposition of this compound and its hydrolysis reactions.

Methodologies

Geometry Optimization

The process of finding the minimum energy structure of a molecule is known as geometry optimization. This is typically an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize these forces. Convergence is reached when the forces and the change in energy and geometry between successive steps fall below predefined thresholds.

Experimental Protocol: Geometry Optimization

-

Initial Structure: An initial guess for the molecular geometry of this compound is generated, for example, using standard bond lengths and angles.

-

Level of Theory and Basis Set Selection: A computational method (e.g., B3LYP) and basis set (e.g., 6-31G(d)) are chosen.

-

Optimization Algorithm: A geometry optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is employed.

-

Convergence Criteria: The calculation proceeds until the maximum force, root-mean-square (RMS) force, maximum displacement, and RMS displacement between optimization steps are below their respective convergence thresholds.

-

Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Vibrational Frequency Calculation

Harmonic vibrational frequencies are calculated by diagonalizing the mass-weighted Hessian matrix (the matrix of second partial derivatives of the energy with respect to the nuclear coordinates). These calculations are performed at a stationary point on the potential energy surface, typically an optimized geometry.

Experimental Protocol: Vibrational Frequency Calculation

-

Optimized Geometry: The calculation is performed on a previously optimized molecular geometry.

-

Hessian Matrix Calculation: The second derivatives of the energy with respect to all pairs of nuclear coordinates are computed analytically or numerically.

-

Mass-Weighting and Diagonalization: The Hessian matrix is mass-weighted and then diagonalized to obtain the eigenvalues, which are related to the harmonic vibrational frequencies, and the eigenvectors, which correspond to the normal modes of vibration.

Visualizations

To better illustrate the computational workflows and relationships, the following diagrams are provided.

References

An In-depth Technical Guide to the Intermolecular Interactions of Disilanol Compounds

For Researchers, Scientists, and Drug Development Professionals

Disilanol compounds, characterized by the presence of two hydroxyl groups attached to a silicon-silicon bond (Si-Si-OH), are a fascinating class of molecules with unique structural and reactive properties. Their ability to form a variety of intermolecular interactions governs their self-assembly, crystal packing, and potential applications in materials science and drug development. This guide provides a comprehensive overview of the core principles of this compound intermolecular interactions, supported by quantitative data, detailed experimental protocols, and logical visualizations.

Core Intermolecular Interactions in Disilanols

The primary forces driving the association of this compound molecules are hydrogen bonding and, in the case of aromatic substituents, π-π stacking and C-H···π interactions. The high acidity of the silanol (B1196071) group (Si-OH) makes it a strong hydrogen bond donor, leading to the formation of robust networks in both the solid state and in solution.[1][2]

Hydrogen Bonding

Hydrogen bonding is the most significant intermolecular interaction in disilanols, dictating their supramolecular structures.[1][2] These interactions can lead to the formation of various motifs, including dimers, chains, sheets, and extended three-dimensional networks.[2] The specific arrangement is influenced by the steric and electronic nature of the substituents on the silicon atoms.[1] Arylsilanols, for instance, are known to be stronger hydrogen bond donors than alkylsilanols.[1]

π-π and C-H···π Interactions

When aromatic groups are present as substituents on the silicon atoms, π-π stacking and C-H···π interactions play a crucial role in the overall molecular packing.[3][4] These weaker interactions, in concert with hydrogen bonding, contribute to the formation of complex and well-defined crystal structures.[3] For example, in the crystal structure of chloropentaphenyldisiloxane, C-H···π and C-H···Cl hydrogen bond-like interactions have a strong directional influence on the molecular packing.[3][5]

Quantitative Data on Intermolecular Interactions

The following tables summarize key quantitative data extracted from crystallographic and computational studies of this compound compounds and their derivatives. This data provides a basis for understanding the strength and geometry of these interactions.

Table 1: Selected Hydrogen Bond Geometries in this compound Derivatives

| Compound/Complex | Donor-Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| (HOPh₂Si)₂O · TMEDA | O-H···N | - | - | - | - | [2] |

| (Ph₃SiOH)₂ · 18-crown-6 (B118740) · (H₂O)₂ | O-H···O (silanol-water) | - | - | - | - | [2] |

| (HOPh₂Si)₂O · dioxane | O-H···O | - | - | - | - | [2] |

| Chloropentaphenyldisiloxane | C-H···Cl | 0.917 | 2.913 | 3.669 | 140.61 | [5] |

| Chloropentaphenyldisiloxane | C-H···C(π) | 0.973 | 2.822 | 3.748 | 159.46 | [5] |

Note: Specific bond lengths and angles for the TMEDA, 18-crown-6, and dioxane complexes were not explicitly provided in the source material but their formation via hydrogen bonding was confirmed.

Table 2: Spectroscopic Data for this compound Hydrogen Bonds

| Technique | Compound/System | Key Observation | Wavenumber/Chemical Shift | Reference |

| FTIR | Surface -OH groups | Stretching vibrations | 3540-3100 cm⁻¹ (broad band) | [6] |

| FTIR | Adjacent SiOH groups | Intermolecular hydrogen bonds | 3622 cm⁻¹ | [6] |

| ¹H NMR | Arylsilanols | Low-field shift of silanol proton due to H-bonding | Varies (e.g., ~6 ppm for some systems) | [1][7] |

| ¹H NMR | Silanols in Acetone-d6 | Chemical shifts of the silanol group | Varies depending on substitution | [8] |

Experimental Protocols

The characterization of intermolecular interactions in this compound compounds relies on a combination of spectroscopic and crystallographic techniques. Below are detailed methodologies for key experiments.

Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline this compound, providing definitive evidence and geometric parameters of intermolecular interactions.[9][10][11]

Methodology:

-

Crystal Growth: High-quality single crystals of the this compound compound are grown, typically by slow evaporation of a saturated solution, slow cooling, or vapor diffusion. The choice of solvent is critical and can influence the resulting crystal packing and hydrogen bonding motifs.[1][11]

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam and rotated.[10] The diffracted X-rays are recorded by a detector, measuring the angles and intensities of thousands of reflections.[10]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and displacement parameters are then refined using least-squares methods against the experimental data to generate a final, accurate molecular structure.[10]

-

Analysis of Intermolecular Interactions: The refined crystal structure is analyzed to identify and quantify intermolecular interactions such as hydrogen bonds, π-π stacking, and C-H···π interactions. Software like Hirshfeld surface analysis can be used to visualize and quantify these interactions.[3][5]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To probe the vibrational modes of the Si-OH group and identify the presence and nature of hydrogen bonding.[12]

Methodology:

-

Sample Preparation: The this compound sample can be prepared as a KBr pellet, a nujol mull, or as a solution in a suitable solvent (e.g., CCl₄). For studying intermolecular interactions, concentration-dependent studies are often performed.

-

Data Acquisition: The sample is placed in the IR beam of an FTIR spectrometer. The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).

-

Spectral Analysis: The O-H stretching region (typically 3700-3200 cm⁻¹) is of primary interest. A sharp band around 3700 cm⁻¹ is indicative of a free, non-hydrogen-bonded Si-OH group. The presence of broader bands at lower wavenumbers (e.g., 3540-3100 cm⁻¹) indicates the formation of intermolecular hydrogen bonds.[6] The shift in the O-H stretching frequency (Δν) is related to the strength of the hydrogen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To study the electronic environment of the silanol proton and gain insights into hydrogen bonding in solution.

Methodology:

-

Sample Preparation: The this compound compound is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆, C₆D₆). The concentration of the sample can be varied to study the effect on hydrogen bonding.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired. The chemical shift of the Si-OH proton is highly sensitive to its environment. The formation of a hydrogen bond leads to a downfield shift (to higher ppm values) of the silanol proton signal.[1] The magnitude of this shift can provide information about the strength of the hydrogen bond.

-

²⁹Si NMR Spectroscopy: While less common for directly studying intermolecular interactions, ²⁹Si NMR provides information about the silicon environment and can be used to characterize the this compound species in solution.[13][14] Hyperpolarization techniques can be employed to enhance the sensitivity of ²⁹Si NMR.[13][14]

Visualizing Intermolecular Interactions and Processes

Graphviz diagrams are provided below to illustrate key concepts related to this compound intermolecular interactions and their study.

Caption: Dominant intermolecular forces in disilanols and their resulting structures.

Caption: General workflow for the synthesis and characterization of disilanols.

Implications for Drug Development and Materials Science

The predictable and tunable nature of intermolecular interactions in disilanols makes them attractive for various applications.

-

Crystal Engineering and Co-crystals: The strong hydrogen bonding capabilities of disilanols can be exploited to form co-crystals with active pharmaceutical ingredients (APIs).[15][16][17] This can be a strategy to improve the physicochemical properties of drugs, such as solubility, dissolution rate, and stability.[15][17]

-

Biomaterial Interactions: The silanol group is present on the surface of silica-based biomaterials. Understanding how disilanols interact with biological molecules, such as proteins, can provide insights into protein-material interactions at a molecular level.[18][19] These interactions can be influenced by hydrogen bonding and electrostatic forces.

-

Self-Assembling Materials: The directional nature of hydrogen bonds in disilanols allows for the design of self-assembling systems with well-defined architectures, which is of interest in the development of novel functional materials.

Conclusion

The intermolecular interactions of this compound compounds are dominated by strong and directional hydrogen bonding, often supplemented by weaker interactions when aromatic substituents are present. A thorough understanding of these interactions, gained through a combination of X-ray crystallography, spectroscopy, and computational methods, is crucial for the rational design of new materials and pharmaceutical formulations based on this versatile class of molecules. The detailed protocols and data presented in this guide offer a foundational resource for researchers and professionals working in this exciting field.

References

- 1. Synthesis and Hydrogen‐Bond Patterns of Aryl‐Group Substituted Silanediols and ‐triols from Alkoxy‐ and Chlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HYDROGEN BONDING TO SILANOLS [ch.ic.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Disilane-bridged architectures: an emerging class of molecular materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Analyzing Hydrogen Concentration in Silicon Nitride Films Using FTIR Spectroscopy - Advancing Materials [thermofisher.com]

- 13. The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29 Si Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Combination of co-crystal and nanocrystal techniques to improve the solubility and dissolution rate of poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Influence of protein on polysiloxane polymer formation: evidence for induction of complementary protein-polymer interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Biological Activity of Disilanol and Its Analogs: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Organosilicon compounds, particularly those containing the silanol (B1196071) (Si-OH) functional group, have garnered increasing interest in medicinal chemistry and materials science. The substitution of a carbon atom with its larger, more electropositive silicon counterpart can significantly alter a molecule's physicochemical properties, including lipophilicity, hydrogen bonding capability, and metabolic stability. This can lead to enhanced biological activity and improved pharmacological profiles compared to their carbon isosteres.

This technical guide provides an in-depth review of the known biological activities of disilanol (a molecule with two silicon atoms and at least one hydroxyl group) and, more broadly, its more stable and widely studied analogs, such as triorganosilanols and silanediols. While the parent this compound (H₃Si-SiH₂OH) is relatively unstable, its substituted derivatives have demonstrated a range of significant biological effects, from potent antimicrobial action to specific enzyme inhibition and modulation of cellular processes.

This document summarizes key quantitative data, details the experimental protocols used to ascertain these activities, and provides visual representations of workflows and biological pathways to facilitate a deeper understanding for research and development professionals.

Antimicrobial Activity of Silanol Analogs

Certain silanol analogs, specifically triorganosilanols like alkyldimethylsilanols, have been identified as a novel class of antimicrobial agents with potent activity against a range of pathogenic bacteria.[1][2] Studies have shown their efficacy against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[1][2]

Quantitative Antimicrobial Data

The antimicrobial potency of these compounds is typically quantified by the Minimum Lethal Concentration (MLC), which is the concentration required to achieve a significant reduction in bacterial viability (e.g., a 7-log reduction) after a defined exposure time.[2] The activity of these silanols is often significantly higher than their analogous carbon-based alcohols.[1]

Table 1: Antimicrobial Activity of Selected Silanol Analogs

| Compound/Analog Class | Test Organism(s) | Key Finding | Reference |

|---|---|---|---|

| Trialkylsilanols | E. coli, S. aureus | Achieved >8-log reduction in viable bacteria. Triethylsilanol was effective at very low concentrations within 10 minutes. | [3] |

| Alkyldimethylsilanols | E. coli, S. aureus, P. aeruginosa, E. faecalis | Antimicrobial activity is significantly higher than analogous alcohols. |[1][2] |

A key finding is the strong correlation between the antimicrobial activity of silanols, alcohols, and phenols and two primary structural properties: lipophilicity (represented by the octanol-water partition coefficient, logP) and hydrogen bond acidity (Δν).[2] The high antimicrobial activity of silanols is attributed to their greater H-bond acidity and enhanced lipophilicity compared to analogous alcohols.[2]

Experimental Protocol: Minimum Lethal Concentration (MLC) Assay

The following protocol outlines the general steps for determining the MLC of a compound against a bacterial strain, based on standard methodologies.[2][4]

-

Inoculum Preparation: A fresh culture of the target bacterium (e.g., E. coli) is grown overnight in a suitable broth (e.g., Luria Bertani broth). The culture is then diluted in a sterile salt solution to a standardized concentration, typically 0.5 McFarland, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This is further diluted to achieve a final test concentration of around 10⁶ CFU/mL.[4]

-

Compound Dilution: The test silanol analog is serially diluted in the appropriate broth medium within a 96-well microtiter plate to create a range of concentrations.

-

Incubation: 100 µL of the prepared bacterial suspension is added to 100 µL of each compound dilution in the wells. Positive (bacteria in broth) and negative (uninoculated broth) controls are included. The plate is incubated at 37°C for a specified exposure period (e.g., 1 hour).[2]

-

MLC Determination: After incubation, a small aliquot (e.g., 10 µL) from each well is sub-cultured onto nutrient agar (B569324) plates (e.g., Mueller Hinton agar).[4] These plates are then incubated for 24-48 hours at 37°C.

-

Analysis: The MLC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction (a 3-log reduction) or greater in the initial CFU/mL, or in some studies, the concentration that prevents any colony growth on the sub-culture plate.[2][4]

Visualization: Structure-Activity Relationship Workflow

The following diagram illustrates the logical relationship between the structural properties of silanols and their resulting antimicrobial effect.

Enzyme Inhibition

Silanediol-containing peptidomimetics have emerged as effective inhibitors of metalloproteases, where the silanediol (B1258837) moiety acts as a stable transition-state analog for peptide hydrolysis. This approach has been successfully applied to develop inhibitors for Angiotensin-Converting Enzyme (ACE) and thermolysin.

Quantitative Enzyme Inhibition Data

The inhibitory potential is measured by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), with lower values indicating higher potency.

Table 2: Silanediol Analogs as Enzyme Inhibitors

| Analog Type | Target Enzyme | Potency (Kᵢ or IC₅₀) | Key Finding | Reference |

|---|---|---|---|---|

| Dihydrocinnamoyl-substituted Silanediol | Thermolysin | Kᵢ = 41 nM | The silanediol proved to be a highly effective inhibitor, with potency just 4-fold different from its phosphinate analog. | [5] |

| Phe-Ala Peptide Mimic with Silanediol | Angiotensin-Converting Enzyme (ACE) | Varies by diastereomer | Three of four diastereomers showed inhibition levels similar to corresponding ketones. One diastereomer was surprisingly potent. |[6] |

Experimental Protocol: Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The following is a generalized protocol for an in vitro ACE inhibition assay using a synthetic substrate, based on established methods.[1][7][8]

-

Reagent Preparation:

-

ACE Solution: Angiotensin-Converting Enzyme from a source such as rabbit lung is dissolved in a sodium borate (B1201080) buffer (pH 8.3) to a working concentration (e.g., 2 mU).[7]

-

Substrate Solution: A synthetic substrate like Hippuryl-Histidyl-Leucine (HHL) is dissolved in the same borate buffer.[1]

-

Inhibitor Solutions: The test silanediol analog is dissolved in a suitable solvent and serially diluted to create a range of concentrations. A known inhibitor like captopril (B1668294) is used as a positive control.[1]

-

-

Enzyme Inhibition Reaction:

-

In a microplate well or microcentrifuge tube, 20 µL of the inhibitor solution (or buffer for control) is mixed with 40 µL of the ACE solution.[7]

-

The mixture is pre-incubated at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

The reaction is initiated by adding 40 µL of the HHL substrate solution.[7]

-

The reaction proceeds at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Detection:

-

Data Analysis: The percentage of inhibition for each concentration is calculated relative to the uninhibited control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualization: Enzyme Inhibitor Screening Workflow

This diagram outlines the typical workflow for identifying and characterizing an enzyme inhibitor.

Dermatological Applications: Effects on Skin Fibroblasts

Silanol derivatives, particularly monomethylsilanol mannuronate, have been investigated for their role in skin health and photoaging treatment.[8] These compounds are thought to stabilize the extracellular matrix (ECM) and have been shown to stimulate the production of key ECM components by human skin fibroblasts.

Quantitative Gene Expression Data

In vitro studies have quantified the upregulation of genes crucial for skin structure and hydration following treatment with a silanol-containing medical device.

Table 3: Effect of Monomethylsilanol Mannuronate on Fibroblast Gene Expression

| Target Gene | Function | Fold Increase in Expression | Time Point | Reference |

|---|---|---|---|---|

| HAS2 | Hyaluronan Synthase 2 (produces high MW hyaluronic acid) | 25x | 24 hours | [8] |

| Collagen Type I | Major structural protein in skin | 4.7x | 48 hours | [8] |

| Elastin | Protein providing skin elasticity | 2.5x | 48 hours | [8] |

Data is for a 1 mg/mL concentration of the RRS® Silisorg medical device.

Experimental Protocol: Fibroblast Treatment and qPCR Analysis

The following protocol describes the key steps to assess the effect of a compound on gene expression in cultured fibroblasts.[5][8][9]

-

Cell Culture: Human skin fibroblasts are cultured in appropriate media (e.g., DMEM with 10% FBS) until they reach a suitable confluency.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test silanol analog. Control cultures receive medium with the vehicle only. The cells are incubated for specified time periods (e.g., 24 and 48 hours).

-

RNA Extraction: After treatment, the cells are lysed, and total RNA is extracted using a commercial kit (e.g., RNeasy kit) or a Trizol-based method. The concentration and purity of the RNA are determined using spectrophotometry.[9]

-

Reverse Transcription (cDNA Synthesis): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers (e.g., oligo(dT) primers). This cDNA serves as the template for qPCR.

-

Quantitative PCR (qPCR):

-

A reaction mix is prepared containing a fluorescent dye (e.g., SYBR Green), DNA polymerase, qPCR primers specific to the target genes (HAS2, Collagen I, Elastin) and one or more stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.

-

The cDNA template is added to the mix.

-

The reaction is run on a real-time PCR instrument, which monitors the fluorescence increase as the DNA is amplified over 40 cycles.

-

-

Data Analysis: The cycle threshold (Ct) value for each gene is determined. The expression of target genes is normalized to the housekeeping genes. The fold change in gene expression in treated samples relative to untreated controls is calculated using the 2-ΔΔCt method.[9]

Visualization: Proposed Signaling Pathway

This diagram illustrates the effect of the silanol analog on the expression of extracellular matrix genes in fibroblasts.

Genotoxicity Studies

The genotoxic potential of organosilicon compounds, including potential silanol intermediates, has been evaluated to ensure their safety. These studies use a battery of in vitro and in vivo assays to detect gene mutations and chromosomal damage.

Summary of Genotoxicity Findings

Studies on a series of 12 organosilicon compounds, potential intermediates in polydimethylsiloxane (B3030410) synthesis, yielded mixed results.

Table 4: Genotoxicity Data for Selected Organosilicon Compounds

| Assay Type | System | Finding | Conclusion | Reference |

|---|---|---|---|---|

| In Vitro | ||||

| Ames Test (S. typhimurium) | Microbial | No evidence of gene mutation. | Not mutagenic in this assay. | [7] |

| Gene Conversion (S. cerevisiae) | Microbial | No evidence of gene mutation. | Not mutagenic in this assay. | [7] |

| DNA Repair (E. coli) | Microbial | No evidence of gene mutation. | Not mutagenic in this assay. | [7] |

| Chromosome Aberration | Mouse Lymphoma L5178Y Cells | Six of 12 compounds showed potential clastogenic (chromosome damaging) activity. | Potential for in vitro clastogenicity. | [7] |

| In Vivo | ||||

| Bone Marrow Cytogenetics | Rats | The six compounds positive in vitro did not produce significant increases in chromosome aberrations. | Not genotoxic in this in vivo model. | [10] |

| Dominant Lethal Test | Rats | Failed to substantiate any significant clastogenic activity. | Not genotoxic in this in vivo model. |[10] |

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[2][11][12]

-

Strains and Preparation: Several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own) are used. These strains carry different mutations (e.g., frameshift, base-pair substitution). The bacteria are grown overnight in nutrient broth.[11]

-

Metabolic Activation (Optional): To mimic mammalian metabolism, a rat liver homogenate (S9 fraction) can be added to the test system. Tests are run both with and without the S9 mix.[12]

-

Plate Incorporation Assay:

-

In a test tube, 2 mL of molten top agar (kept at 45°C) is mixed with 100 µL of the bacterial culture, the test compound at a specific concentration, and either 0.5 mL of S9 mix or a buffer.[13]

-

A small amount of histidine is included in the top agar to allow for a few initial cell divisions, which is necessary for mutations to be expressed.[2]

-

The mixture is poured onto a minimal glucose agar plate, which lacks histidine.

-

-

Incubation and Scoring: The plates are incubated at 37°C for 48-72 hours.

-

Analysis: Only bacteria that have undergone a reverse mutation (reversion) to a histidine-producing state (His+) will be able to grow and form colonies. The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertants on the negative control plates (vehicle only). A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.[11]

Experimental Protocol: In Vitro Chromosome Aberration Test

This assay identifies agents that cause structural damage to chromosomes in cultured mammalian cells.[3][6][14]

-

Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured.[3]

-

Exposure: The cell cultures are treated with at least three concentrations of the test compound for a short period (e.g., 3-4 hours) with and without metabolic activation (S9), and for a longer period (e.g., ~1.5 cell cycles) without S9.[3][6]

-

Metaphase Arrest: Following treatment and a recovery period, a spindle inhibitor like colcemid or colchicine (B1669291) is added to the cultures. This arrests the cells in the metaphase stage of mitosis, when the chromosomes are condensed and clearly visible.[15]

-

Harvesting and Slide Preparation: The cells are harvested, treated with a hypotonic solution to swell the cells and spread the chromosomes, fixed, and dropped onto microscope slides. The slides are then stained (e.g., with Giemsa).

-

Microscopic Analysis: At least 200-300 well-spread metaphases per concentration are analyzed under a microscope.[14][15] The slides are coded to blind the scorer. Structural aberrations (e.g., chromosome breaks, chromatid gaps, deletions, exchanges) are identified and counted.

-

Analysis: The frequency of aberrant cells and the number of aberrations per cell are calculated for each concentration and compared to negative controls. A statistically significant, dose-dependent increase in aberrations indicates clastogenic activity.[3]

Visualization: Genotoxicity Testing Workflow

The following diagram shows a typical tiered approach for assessing the genotoxic potential of a new compound.

References

- 1. benchchem.com [benchchem.com]

- 2. microbiologyinfo.com [microbiologyinfo.com]

- 3. criver.com [criver.com]

- 4. 4.6. Determination of Minimum Inhibitory Concentrations (MIC) and Minimum Lethal Concentration (MLC) [bio-protocol.org]

- 5. Human Fibroblast Gene Expression Modulation Using 940 NM Diode Laser - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. 4.4. ACE Inhibition Assay [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 12. enamine.net [enamine.net]

- 13. bulldog-bio.com [bulldog-bio.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test | FDA [fda.gov]

Thermal Stability and Degradation of Disilanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disilanol (H₃SiSiH₂OH), the silicon analogue of ethanol, is a molecule of significant interest due to the presence of both a reactive Si-OH group and a Si-Si bond. Understanding its thermal stability and degradation pathways is crucial for applications in materials science, chemical synthesis, and for assessing its behavior as a potential impurity or intermediate in various processes. This technical guide provides a comprehensive overview of the thermal behavior of this compound, drawing upon experimental data from related compounds and computational studies to elucidate its degradation mechanisms. The guide details key analytical techniques for characterization, presents quantitative data in a structured format, and visualizes the proposed degradation pathways and experimental workflows.

Introduction

Silanols, compounds containing one or more silicon-hydroxyl (Si-OH) groups, are fundamental intermediates in silicone chemistry and sol-gel processes. Their reactivity is largely dictated by the propensity of the Si-OH group to undergo condensation to form siloxane (Si-O-Si) bonds. This compound, with its unique Si-Si bond, presents additional complexities in its thermal behavior compared to simpler monosilanols. The presence of this bond introduces the possibility of cleavage and rearrangement reactions, alongside the typical condensation pathway.

This guide will explore the thermal stability of this compound, focusing on the key degradation pathways:

-

Condensation: The intermolecular reaction of two silanol (B1196071) groups to form a disiloxane (B77578) and water. This is often the primary degradation pathway at lower temperatures.

-

Homolytic Cleavage: The breaking of the Si-Si or Si-H bonds to form radical species at higher temperatures.

-

Molecular Rearrangement and Elimination: Intramolecular reactions leading to the formation of silylenes and other reactive intermediates.

Due to the inherent instability of simple silanols, much of the available experimental data is derived from more stable, sterically hindered organosilanols, such as diphenylsilanediol. Computational studies on the thermal decomposition of disilane (B73854) (Si₂H₆) also provide valuable insights into the stability of the Si-Si bond. This guide will leverage these analogous systems to build a comprehensive picture of this compound's thermal degradation.

Thermal Degradation Pathways

The thermal degradation of this compound is proposed to proceed through several competing pathways, with the dominant mechanism being highly dependent on temperature.

Condensation to Disiloxane

At moderate temperatures, the primary degradation pathway for disilanols is intermolecular condensation to form 1,3-dihydroxydisiloxane and subsequently larger siloxane oligomers. This reaction is driven by the formation of the thermodynamically stable Si-O-Si bond and the elimination of water. The presence of acidic or basic impurities can significantly catalyze this process.

High-Temperature Decomposition Pathways

At elevated temperatures, homolytic bond cleavage and molecular rearrangements become more significant. Computational studies on disilane decomposition suggest that the Si-Si bond is the weakest bond and therefore the most likely to break first.[1][2] The presence of the hydroxyl group in this compound is expected to influence the precise bond dissociation energies.

The primary high-temperature degradation pathways are hypothesized to be:

-

Si-Si Bond Homolysis: Leading to the formation of silyl (B83357) (•SiH₃) and hydroxysilyl (•SiH₂OH) radicals.

-

Si-H Bond Homolysis: Resulting in a disilanyl (B1231035) radical and a hydrogen atom.

-

1,2-Hydrogen Shift: An intramolecular rearrangement to form silanol and silylene (a highly reactive silicon species).[1][2]

-

Water Elimination: Intramolecular elimination of water to form a reactive intermediate.

These initial steps are followed by a cascade of secondary reactions involving the generated radicals and reactive intermediates, leading to a complex mixture of products including silane, siloxanes, hydrogen gas, and silicon-containing solids.

Quantitative Data from Analogous Systems

Direct quantitative thermal analysis data for the parent this compound is scarce in the literature. However, data from related compounds provide valuable benchmarks for its expected thermal stability.

Table 1: Thermal Decomposition Data for Diphenylsilanediol

Diphenylsilanediol serves as a common, stable model for studying the condensation behavior of silanols. Its thermal decomposition is primarily a condensation process.[3]

| Parameter | Value | Conditions | Reference |

| Melting Point | 147 °C (decomposes) | Ambient | [4] |

| Onset of Condensation | ~150 °C | TGA, inert atmosphere | [3] |

| Major Mass Loss | 150 - 250 °C | TGA, inert atmosphere | [3] |

Table 2: Bond Dissociation Energies of Related Compounds

Bond dissociation energies (BDEs) are critical for predicting the likelihood of homolytic cleavage at high temperatures.

| Bond | Compound | BDE (kcal/mol) | Reference |

| H₃Si-SiH₃ | Disilane | ~77 | [5] |

| H₃Si-H | Silane | ~90 | [5] |

| HO-SiH₃ | Silanol | ~119 (O-H) | [5] |

Note: The BDE for the Si-Si bond in this compound is expected to be similar to that in disilane but may be influenced by the hydroxyl group.

Experimental Protocols

The thermal stability and degradation of disilanols can be investigated using a suite of thermal analysis techniques. Given the potential air and moisture sensitivity of unhindered disilanols, sample handling under an inert atmosphere (e.g., in a glovebox) is critical.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is ideal for determining decomposition temperatures and quantifying mass loss due to condensation or volatilization of degradation products.

Methodology:

-

Sample Preparation: Load 5-10 mg of the this compound sample into an alumina (B75360) or platinum crucible inside an inert atmosphere glovebox.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or argon.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp at 10 °C/min to 800 °C.

-

-

-

Data Analysis: Plot mass (%) versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Methodology:

-

Sample Preparation: Seal 2-5 mg of the this compound sample in a hermetic aluminum pan inside an inert atmosphere glovebox.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or argon.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -50 °C).

-

Ramp at 10 °C/min to 400 °C.

-

-

-

Data Analysis: Plot heat flow versus temperature. Endothermic peaks may correspond to melting or decomposition, while exothermic peaks can indicate crystallization or polymerization.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

-

Sample Preparation: Place a small amount (0.1-1.0 mg) of the this compound sample into a pyrolysis tube.

-

Instrument Setup:

-

Pyrolyzer:

-

Pyrolysis Temperature: Set to various temperatures (e.g., 300 °C, 500 °C, 800 °C) to investigate different degradation stages.

-

-

Gas Chromatograph (GC):

-

Injector: Split/splitless, maintained at a high temperature (e.g., 280 °C).

-

Column: A non-polar or mid-polar capillary column suitable for separating siloxanes and other silicon-containing compounds.

-

Oven Program: A temperature gradient to separate compounds with a wide range of boiling points.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 500.

-

-

-

Data Analysis: Identify the degradation products by comparing their mass spectra to spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.

Conclusion

The thermal stability of this compound is governed by a competition between condensation reactions at lower temperatures and more complex bond cleavage and rearrangement pathways at higher temperatures. While direct experimental data on the parent this compound is limited, analysis of related organosilanols and computational studies of disilane provide a robust framework for understanding its degradation. The primary degradation products are expected to be water, siloxanes, silane, hydrogen, and silicon-containing solids. A combination of TGA, DSC, and Py-GC/MS provides a powerful analytical toolkit for characterizing the thermal behavior of this compound and its derivatives, which is essential for their safe and effective use in advanced applications. Further computational studies on this compound itself would be invaluable in refining our understanding of its specific degradation kinetics and mechanisms.

References

- 1. Thermal Decomposition of Branched Silanes: A Computational Study on Mechanisms [ouci.dntb.gov.ua]

- 2. Thermal decomposition of branched silanes: a computational study on mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of Disilanols in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disilanols, organosilicon compounds containing two hydroxyl groups attached to a silicon backbone, are of increasing interest in materials science, organic synthesis, and pharmaceutical development. Their unique structural features, particularly the presence of polar Si-OH groups and variable organic substituents, impart a complex solubility profile that is critical to control for their application. This technical guide provides a comprehensive overview of the solubility of disilanols in organic solvents. While quantitative solubility data is sparse in publicly available literature, this document consolidates qualitative solubility information, outlines the key factors influencing solubility, and provides detailed experimental protocols for its determination. Furthermore, this guide presents logical workflows and conceptual diagrams to aid in the understanding of disilanol behavior in solution.

Introduction to this compound Solubility

The solubility of a this compound is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The presence of two hydroxyl groups makes disilanols capable of acting as both hydrogen bond donors and acceptors, a key factor in their solubility in polar solvents. Conversely, the organic substituents on the silicon atoms (e.g., methyl, phenyl, tert-butyl) contribute to the nonpolar character of the molecule, influencing its solubility in nonpolar organic solvents.

Generally, disilanols exhibit a dualistic solubility nature. For instance, some silanols are known for their unusual property of being soluble in both water and nonpolar solvents like hexane, a behavior attributed to the formation of strong hydrogen-bonded molecular complexes in solution[1]. However, the solubility can vary significantly based on the specific this compound and solvent . For example, di-tert-butylsilanediol (B3046972) is reportedly soluble in organic solvents but insoluble in water, highlighting the impact of bulky, nonpolar substituents[2][3]. In contrast, 1,1,3,3-tetramethyldisiloxane-1,3-diol is described as being slightly soluble in polar organic solvents like DMSO and methanol[4].

Factors Influencing this compound Solubility

Several key factors dictate the solubility of a given this compound in an organic solvent:

-

Molecular Structure of the this compound:

-

Organic Substituents: The nature of the organic groups (R) on the silicon atoms is a primary determinant of solubility. Small alkyl groups like methyl may impart some solubility in both polar and nonpolar solvents. Larger, bulkier, or more numerous nonpolar groups, such as phenyl or tert-butyl, will generally increase solubility in nonpolar organic solvents (e.g., hexane, toluene) and decrease solubility in polar solvents.

-

Hydrogen Bonding: The Si-OH groups are the primary sites for hydrogen bonding. The ability of a this compound to form intermolecular hydrogen bonds with itself and with solvent molecules is crucial. In solvents that are hydrogen bond acceptors (e.g., ethers, ketones), solubility is enhanced.

-

Molecular Symmetry and Crystal Packing: For solid disilanols, the energy required to overcome the crystal lattice forces affects solubility. Symmetrical molecules may pack more efficiently, leading to higher lattice energies and lower solubility.

-

-

Properties of the Organic Solvent:

-

Polarity: The principle of "like dissolves like" is a useful starting point. Polar solvents will generally be more effective at solvating the polar Si-OH moieties of the this compound.

-

Hydrogen Bonding Capability: Solvents that can act as hydrogen bond acceptors (e.g., tetrahydrofuran, acetone, ethyl acetate) or donors (e.g., alcohols) can effectively solvate the hydroxyl groups of the this compound, promoting solubility.

-

Molecular Size and Shape: The ability of solvent molecules to pack around the this compound solute can influence the dissolution process.

-

-

Temperature:

-

The solubility of solid disilanols in organic solvents generally increases with temperature. This is because the dissolution process is often endothermic, and the additional thermal energy helps to overcome the lattice energy of the solid and the energy required to create a cavity in the solvent.

-

-

Presence of Other Solutes:

-

The presence of other compounds, such as salts or other organic molecules, can influence the solubility of a this compound by altering the properties of the solvent or through direct interaction with the this compound.

-

Quantitative Solubility Data

| This compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Diphenylsilanediol | Chloroform | 25 | [Hypothetical Value: 5.2] | [Hypothetical Value: 0.24] |

| Methyl Ethyl Ketone | 25 | [Hypothetical Value: 8.9] | [Hypothetical Value: 0.41] | |

| Hexane | 25 | [Hypothetical Value: 0.1] | [Hypothetical Value: 0.005] | |

| Di-tert-butylsilanediol | Toluene | 25 | [Hypothetical Value: 15.7] | [Hypothetical Value: 0.89] |

| Dichloromethane | 25 | [Hypothetical Value: 20.3] | [Hypothetical Value: 1.15] | |

| Methanol | 25 | [Hypothetical Value: 1.5] | [Hypothetical Value: 0.085] | |

| 1,1,3,3-Tetramethyldisiloxane-1,3-diol | DMSO | 25 | [Hypothetical Value: 2.5] | [Hypothetical Value: 0.15] |

| Methanol | 25 | [Hypothetical Value: 3.1] | [Hypothetical Value: 0.19] | |

| Acetone | 25 | [Hypothetical Value: 1.8] | [Hypothetical Value: 0.11] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of this compound solubility in organic solvents.

Shake-Flask Method for Equilibrium Solubility

This is the most common and reliable method for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid this compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the this compound in the solution is determined by a suitable analytical method.

Apparatus:

-

Constant temperature shaker bath or incubator.

-

Glass vials or flasks with airtight seals.

-

Syringe filters (e.g., 0.45 µm PTFE) to separate the saturated solution from the excess solid.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer, or ¹H NMR).

Procedure:

-

Add an excess amount of the finely powdered this compound to a vial. The excess should be sufficient to ensure that solid remains after equilibrium is reached.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Dilute the filtered saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of the this compound in the diluted solution using a pre-validated analytical method.

-

Calculate the original solubility, taking into account the dilution factor.

Analytical Methods for Concentration Determination

4.2.1. High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates the this compound from any potential impurities or degradation products. The concentration is quantified by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.

Instrumentation:

-

HPLC system with a UV detector.

-

Appropriate HPLC column (e.g., a reversed-phase C18 column is often suitable for organosilicon compounds).

-

Data acquisition and processing software.

Procedure:

-

Method Development: Develop an HPLC method that provides good separation and a sharp peak for the this compound. The mobile phase will typically be a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water or a buffer. The UV detection wavelength should be set to the absorbance maximum of the this compound.

-

Calibration Curve: Prepare a series of standard solutions of the this compound in the chosen solvent at known concentrations. Inject these standards into the HPLC and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted, filtered saturated solution into the HPLC and record the peak area.

-

Quantification: Determine the concentration of the this compound in the diluted sample from the calibration curve and then calculate the solubility in the original saturated solution.

4.2.2. UV-Vis Spectrophotometry

Principle: This method is suitable for disilanols that possess a chromophore (e.g., phenyl groups) and absorb UV or visible light. The absorbance of the solution is directly proportional to the concentration of the this compound (Beer-Lambert Law).

Instrumentation:

-

UV-Vis spectrophotometer.

-

Quartz cuvettes.

Procedure:

-

Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of the this compound to determine the wavelength of maximum absorbance.

-

Calibration Curve: Prepare a series of standard solutions of the this compound in the chosen solvent at known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted, filtered saturated solution at the λmax.

-

Quantification: Determine the concentration of the this compound in the diluted sample from the calibration curve and then calculate the solubility in the original saturated solution.

4.2.3. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: Quantitative NMR (qNMR) can be used to determine the concentration of a solute by integrating the signal of a characteristic proton of the this compound relative to the signal of a known amount of an internal standard.

Instrumentation:

-

NMR spectrometer.

-

NMR tubes.

Procedure:

-

Internal Standard Selection: Choose an internal standard that is soluble in the solvent, has a simple ¹H NMR spectrum with a peak that does not overlap with the this compound's peaks, and is non-reactive.

-

Sample Preparation: To a known volume of the filtered saturated solution, add a precise amount of the internal standard.

-

NMR Acquisition: Acquire the ¹H NMR spectrum of the sample.

-

Quantification: Integrate the area of a well-resolved peak of the this compound and a peak of the internal standard. The concentration of the this compound can be calculated using the following equation:

C_this compound = (Area_this compound / N_protons_this compound) * (N_protons_standard / Area_standard) * (moles_standard / Volume_solution)

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to this compound solubility.

References

Health and Safety Considerations for Disilanol: An In-depth Technical Guide